Cas no 392302-56-6 (N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide)

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-bromobenzylthio group and a propanamide substituent. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing biologically active molecules. The presence of the bromophenyl moiety enhances electrophilic reactivity, facilitating further derivatization, while the thiadiazole ring contributes to stability and binding affinity in target interactions. The compound's well-defined molecular architecture makes it a promising intermediate for the synthesis of novel heterocyclic derivatives with potential applications in drug discovery and material science. Its purity and structural specificity support reproducible experimental outcomes in research settings.
N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide structure
392302-56-6 structure
Product Name:N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
CAS No:392302-56-6
MF:C12H12BrN3OS2
MW:358.277178764343
CID:5960628
PubChem ID:980228
Update Time:2025-08-02

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
    • N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
    • Propanamide, N-[5-[[(4-bromophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-
    • HMS1416N18
    • N-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE
    • IFLab1_001712
    • Oprea1_535317
    • SR-01000006048-1
    • AKOS003931927
    • AQ-088/42181386
    • 392302-56-6
    • SR-01000006048
    • N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
    • N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
    • F0417-1862
    • Inchi: 1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
    • InChI Key: HUTOZYJJRUASRB-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2=CC=C(Br)C=C2)S1)(=O)CC

Computed Properties

  • Exact Mass: 356.96052g/mol
  • Monoisotopic Mass: 356.96052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 108Ų

N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide Pricemore >>

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Additional information on N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Research Briefing on N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide (CAS: 392302-56-6)

Recent studies on N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide (CAS: 392302-56-6) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its 1,3,4-thiadiazole core and 4-bromophenylmethylsulfanyl moiety, has been investigated for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule contribute to its ability to interact with various biological targets, making it a subject of significant interest in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide derivatives to enhance their pharmacological profiles. The researchers employed a combination of computational docking and in vitro assays to evaluate the binding affinity of these derivatives against key enzymes involved in inflammatory pathways. The results demonstrated that specific modifications to the propanamide side chain significantly improved the compound's inhibitory activity, with IC50 values in the low micromolar range. These findings suggest that further structural optimization could yield potent anti-inflammatory agents.

In another recent investigation, the anticancer potential of N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide was evaluated against a panel of cancer cell lines. The study, featured in Bioorganic & Medicinal Chemistry Letters, revealed that the compound exhibited selective cytotoxicity towards certain cancer cells, particularly those with overexpression of tyrosine kinase receptors. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, supported by observed changes in caspase-3 activation and Bcl-2 protein levels. These results underscore the compound's potential as a lead for developing targeted cancer therapies.

Additionally, the antimicrobial properties of N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide have been explored in the context of rising antibiotic resistance. A 2024 study in the European Journal of Medicinal Chemistry reported that the compound displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings highlight its potential as a template for designing new antimicrobial agents.

In conclusion, N-(5-{(4-bromophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)propanamide (CAS: 392302-56-6) represents a versatile chemical entity with multiple therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacokinetic properties for clinical development. The compound's structural flexibility and promising biological activities make it a valuable candidate for future drug discovery efforts in oncology, infectious diseases, and inflammation.

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